molecular formula C24H19ClN2O5S B2473791 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate CAS No. 851092-51-8

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate

Cat. No. B2473791
CAS RN: 851092-51-8
M. Wt: 482.94
InChI Key: ZCRCGWPNONWTOW-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase-5 (PDE5), which is involved in the regulation of blood flow. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function. It also has been found to improve glucose metabolism and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate in lab experiments include its potent activity, its ability to inhibit multiple enzymes and signaling pathways, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate. These include further studies to determine its safety and efficacy, the development of new synthetic methods, and the exploration of its potential applications in various disease models. Additionally, the compound could be used as a starting point for the development of new drug candidates with improved therapeutic properties.

Synthesis Methods

The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate involves the reaction of 2-(4-chlorophenoxy)acetic acid with 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-(4-chlorophenoxy)acetate has been used in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-17-23(33(29,30)21-10-6-3-7-11-21)24(27(26-17)19-8-4-2-5-9-19)32-22(28)16-31-20-14-12-18(25)13-15-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRCGWPNONWTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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